Methyl 2-allyl-5-nitrobenzoate Methyl 2-allyl-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13728760
InChI: InChI=1S/C11H11NO4/c1-3-4-8-5-6-9(12(14)15)7-10(8)11(13)16-2/h3,5-7H,1,4H2,2H3
SMILES: COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

Methyl 2-allyl-5-nitrobenzoate

CAS No.:

Cat. No.: VC13728760

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-allyl-5-nitrobenzoate -

Specification

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name methyl 5-nitro-2-prop-2-enylbenzoate
Standard InChI InChI=1S/C11H11NO4/c1-3-4-8-5-6-9(12(14)15)7-10(8)11(13)16-2/h3,5-7H,1,4H2,2H3
Standard InChI Key LRAGHEXWMSFCPW-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C
Canonical SMILES COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C

Introduction

Structural and Molecular Characteristics

Methyl 2-allyl-5-nitrobenzoate belongs to the class of aromatic esters, featuring a benzoic acid backbone modified with functional groups that enhance reactivity and intermolecular interactions. The allyl group (CH₂CHCH₂) at the 2-position introduces unsaturation, enabling participation in cycloaddition and polymerization reactions, while the electron-withdrawing nitro group at the 5-position influences electronic distribution and stabilizes intermediates during synthetic transformations.

Molecular Geometry and Spectroscopic Properties

The compound’s IUPAC name, methyl 3-nitro-2-prop-2-enylbenzoate, reflects its substituent arrangement. X-ray crystallography of analogous nitrobenzoates reveals planar benzene rings with bond angles and lengths consistent with resonance stabilization from the nitro group . Spectroscopic data, though limited for this specific compound, can be inferred from related structures:

  • IR Spectroscopy: Strong absorption bands at ~1,720 cm⁻¹ (ester C=O stretch) and ~1,530 cm⁻¹ (asymmetric NO₂ stretch).

  • NMR: Expected signals include a singlet for the methyl ester (δ ~3.9 ppm), multiplet resonances for the allyl protons (δ ~5.1–5.9 ppm), and aromatic protons deshielded by the nitro group (δ ~8.0–8.5 ppm).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁NO₄
Molecular Weight221.21 g/mol
IUPAC NameMethyl 3-nitro-2-prop-2-enylbenzoate
Canonical SMILESCOC(=O)C1=C(C=CC=C1N+[O-])CC=C
PubChem CID117822937

Synthetic Methodologies

The synthesis of methyl 2-allyl-5-nitrobenzoate typically involves sequential functionalization of the benzoic acid backbone. Two primary routes dominate literature reports:

Nitration Followed by Esterification

This route begins with the nitration of 2-allylbenzoic acid. The nitro group is introduced using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Subsequent esterification with methanol in the presence of H₂SO₄ as a catalyst yields the target compound. Challenges include regioselectivity, as nitration at the 5-position competes with 3- and 4-substitution.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
NitrationHNO₃ (1.2 eq), H₂SO₄, 0°C65–70%
EsterificationMeOH, H₂SO₄, reflux85–90%
AllylationAllyl bromide, AlCl₃, DCM, rt50–60%

Physicochemical Properties

Methyl 2-allyl-5-nitrobenzoate is a light-sensitive solid with moderate solubility in polar organic solvents (e.g., methanol, THF) and limited aqueous solubility. Key properties include:

  • Melting Point: 67–71°C (lit. for analogous nitrobenzoates).

  • Solubility: 25 mg/mL in methanol at 25°C.

  • Stability: Decomposes above 150°C, with nitro group reduction observed under acidic conditions.

Applications in Research and Industry

Pharmaceutical Intermediates

The nitro group serves as a precursor for amino derivatives via catalytic hydrogenation. Such intermediates are valuable in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.

Polymer Chemistry

The allyl group participates in radical-initiated polymerization, forming cross-linked networks with enhanced thermal stability. Copolymers incorporating this monomer exhibit applications in coatings and adhesives.

Biological Activities

Preliminary studies suggest moderate antimicrobial activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL). Mechanistic investigations propose nitro group reduction to reactive intermediates that disrupt microbial electron transport chains.

Future Directions

Research gaps include optimizing enantioselective synthesis and exploring catalytic asymmetric allylation. Additionally, structure-activity relationship (SAR) studies could enhance pharmacological potency while reducing toxicity.

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